(1S,2S)-(+)-1,2-Diaminocyclohexane
Overview
Description
(1S,2S)-(+)-1,2-Diaminocyclohexane is a chiral diamine with the molecular formula C6H14N2. It is an important compound in organic chemistry, particularly in the synthesis of chiral ligands and catalysts. The compound exists as a pair of enantiomers, with the (1S,2S) form being the most commonly used due to its specific stereochemistry.
Mechanism of Action
Target of Action
(1S,2S)-(+)-1,2-Diaminocyclohexane is a versatile ligand used in the formation of metal complexes . It is used in the synthesis of chiral tropocoronands, which have potential utility in asymmetric catalysis . .
Mode of Action
For example, platinum(IV) derivatives of [Pt(1S,2S-diaminocyclohexane)(5,6-dimethyl-1,10-phenanthroline)] with diclofenac ligands in the axial positions have been shown to exhibit mechanisms of action typical for Pt(II) complex and diclofenac, simultaneously .
Biochemical Pathways
It is known that the compound plays a role in the formation of metal complexes, which can interact with various biochemical pathways depending on the specific metal and the nature of the complex .
Pharmacokinetics
It is known that the compound is used in the formation of metal complexes, which can have varying pharmacokinetic properties depending on the specific metal and the nature of the complex .
Result of Action
It is known that the compound forms metal complexes, which can interact with various targets and lead to changes in their function .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of specific metals for complex formation, the pH and temperature of the environment, and the presence of other compounds that may interact with the metal complexes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S,2S)-(+)-1,2-Diaminocyclohexane typically involves the catalytic hydrogenation of 1,2-dicyanocyclohexane. This process is carried out under high pressure and temperature in the presence of a suitable catalyst, such as Raney nickel or palladium on carbon. The reaction conditions are crucial to ensure the selective formation of the (1S,2S) enantiomer.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but with optimized conditions for large-scale synthesis. The use of continuous flow reactors and advanced catalytic systems allows for efficient and cost-effective production. The purity and enantiomeric excess of the product are critical parameters that are closely monitored during the manufacturing process.
Chemical Reactions Analysis
Types of Reactions: (1S,2S)-(+)-1,2-Diaminocyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: It can be reduced to form cyclohexane derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Catalytic hydrogenation using hydrogen gas and metal catalysts like palladium or platinum.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products: The major products formed from these reactions include substituted cyclohexane derivatives, imines, and nitriles, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(1S,2S)-(+)-1,2-Diaminocyclohexane has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric synthesis and catalysis. The compound’s ability to induce chirality makes it valuable in the production of enantiomerically pure compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: The compound is used in the development of drugs, particularly those targeting specific chiral centers in biological systems.
Industry: It is employed in the production of polymers, resins, and other materials that require precise stereochemical control.
Comparison with Similar Compounds
(1R,2R)-(-)-1,2-Diaminocyclohexane: The enantiomer of (1S,2S)-(+)-1,2-Diaminocyclohexane, with similar chemical properties but different stereochemistry.
1,2-Diaminoethane: A simpler diamine with two amino groups attached to an ethane backbone.
1,2-Diaminopropane: Another diamine with a propane backbone, differing in the length and flexibility of the carbon chain.
Uniqueness: The uniqueness of this compound lies in its specific stereochemistry, which makes it particularly valuable in asymmetric synthesis and catalysis. Its ability to induce chirality and form enantiomerically pure products sets it apart from other diamines.
Properties
IUPAC Name |
(1S,2S)-cyclohexane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c7-5-3-1-2-4-6(5)8/h5-6H,1-4,7-8H2/t5-,6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSJXIUAHEKJCMH-WDSKDSINSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@H](C1)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless solid with an odor like amines; [Alfa Aesar MSDS] | |
Record name | (1S,2S)-(+)-1,2-Diaminocyclohexane | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19104 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
21436-03-3 | |
Record name | (+)-trans-1,2-Diaminocyclohexane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21436-03-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Diaminocyclohexane, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021436033 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-DIAMINOCYCLOHEXANE, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D2V3LYG9F0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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